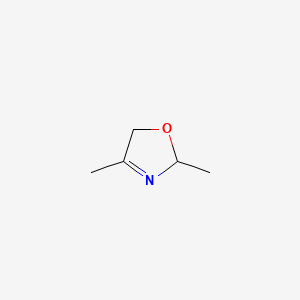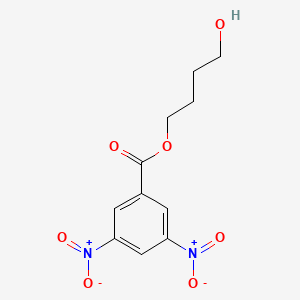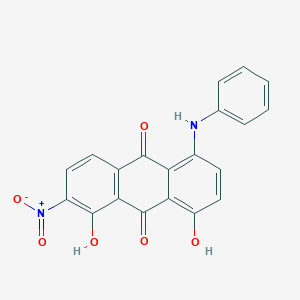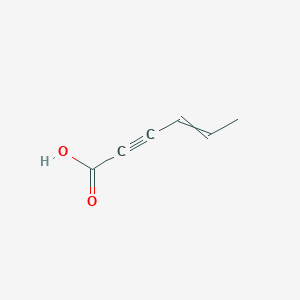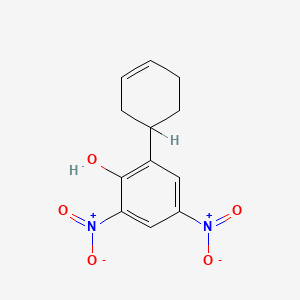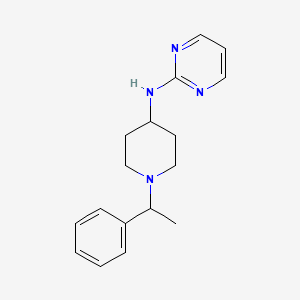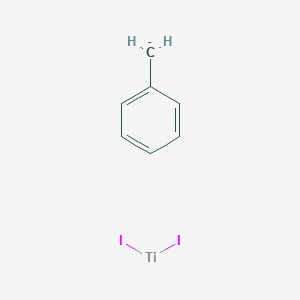
Diiodotitanium;methanidylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodotitanium;methanidylbenzene is a compound that features a titanium atom bonded to two iodine atoms and a methanidylbenzene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diiodotitanium;methanidylbenzene typically involves the reaction of titanium tetrachloride with iodine and methanidylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diiodotitanium;methanidylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state titanium compounds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Titanium dioxide and methanidylbenzene derivatives.
Reduction: Lower oxidation state titanium compounds and methanidylbenzene.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Diiodotitanium;methanidylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diiodotitanium;methanidylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium Tetrachloride: A common titanium compound used in various industrial applications.
Titanium Dioxide: Widely used as a pigment and in photocatalysis.
Methanidylbenzene Derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
Diiodotitanium;methanidylbenzene is unique due to its specific combination of titanium, iodine, and methanidylbenzene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
75780-18-6 |
|---|---|
Formule moléculaire |
C7H7I2Ti- |
Poids moléculaire |
392.81 g/mol |
InChI |
InChI=1S/C7H7.2HI.Ti/c1-7-5-3-2-4-6-7;;;/h2-6H,1H2;2*1H;/q-1;;;+2/p-2 |
Clé InChI |
DTBQVCVGKSVOPR-UHFFFAOYSA-L |
SMILES canonique |
[CH2-]C1=CC=CC=C1.[Ti](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


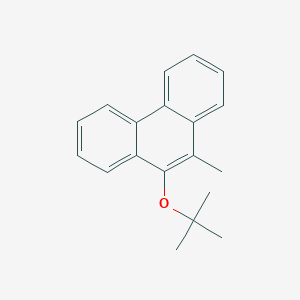
![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

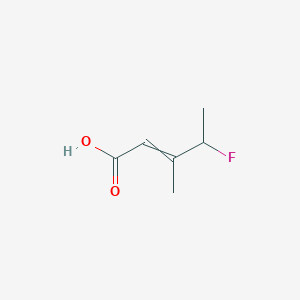
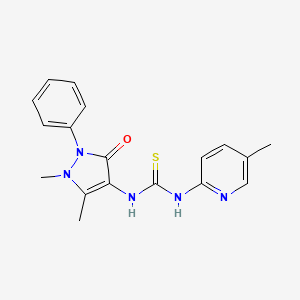
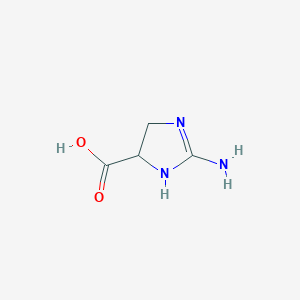
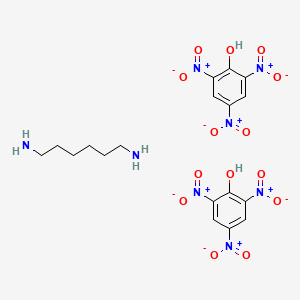
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
